3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c20-15-9-4-5-11-17(15)30(26,27)23-12-6-10-16(23)19-21-18(22-28-19)13-29(24,25)14-7-2-1-3-8-14/h1-5,7-9,11,16H,6,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJACBPZKINWLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions where benzenesulfonyl chloride reacts with a suitable nucleophile.
Attachment of the Chlorophenyl Group: This can be done via nucleophilic substitution reactions where a chlorophenyl derivative is introduced to the oxadiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl groups, potentially leading to ring opening or the formation of thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties. This specific compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential to inhibit enzymes or receptors could be particularly valuable in treating diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity. The sulfonyl and chlorophenyl groups could enhance its binding affinity to these targets, leading to potent biological effects.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
The compound 3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.96 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its pharmacological significance. The presence of sulfonyl and chlorophenyl groups enhances its biological activity.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound showed promising cytotoxic effects against various cancer cell lines. In vitro assays indicated IC values in the micromolar range against breast cancer (MCF-7) and leukemia cell lines (CEM-13) .
- Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 activation |
| CEM-13 | 1.5 | Induction of apoptosis |
| U-937 | 2.0 | Caspase activation |
Antimicrobial Activity
The compound also displays significant antimicrobial properties:
- Antibacterial Effects : It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Antifungal Effects : In studies against fungal pathogens like Candida albicans, the compound exhibited notable antifungal activity, suggesting its potential as an antifungal agent .
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| E. coli | 15 | Antibacterial |
| P. aeruginosa | 20 | Antibacterial |
| C. albicans | 10 | Antifungal |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural components:
- Substituents : Electron-withdrawing groups on the phenyl ring enhance the potency against cancer cells and microorganisms .
- Ring Modifications : Variations in the oxadiazole ring can lead to different biological profiles, indicating that careful structural modifications can optimize therapeutic effects .
Case Studies
- Study on MCF-7 Cells : A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against MCF-7 cells, revealing that certain modifications led to improved efficacy over standard treatments like doxorubicin .
- Antimicrobial Evaluation : Another research project assessed various oxadiazole derivatives for their antimicrobial properties against Mycobacterium tuberculosis, highlighting the potential for developing new anti-TB agents based on this scaffold .
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 0.2–0.3 mmol | +15–20% |
| Temperature | 55–60°C | +10% vs. RT |
| Reflux Duration | 48–72 hours | +25% yield |
Basic: Which spectroscopic and crystallographic methods are used for structural validation?
Methodological Answer:
- 1H/13C NMR: Assigns proton environments (e.g., benzenesulfonyl methyl at δ 3.8–4.2 ppm) and carbon backbone .
- HRMS: Confirms molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₁₈ClN₃O₅S₂: 512.03 g/mol) .
- X-Ray Crystallography: Resolves dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole rings) and intermolecular interactions (C–H⋯N hydrogen bonds) .
Critical Considerations:
- Crystallization Solvent: Ethanol or ethyl acetate yields diffraction-quality crystals .
- H-Atom Refinement: Riding models with Uiso(H) = 1.2×Ueq(C) ensure accuracy .
Advanced: How can conflicting bioactivity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved methodologically?
Methodological Answer:
- Dose-Response Curves: Test compound across concentrations (0.1–100 µM) to differentiate IC₅₀ (enzyme) vs. CC₅₀ (cytotoxicity) .
- Assay Design:
- Enzyme Inhibition: Carbonic anhydrase isoform-specific assays (e.g., hCA II vs. hCA IX) .
- Cytotoxicity: MTT assays on multiple cell lines (e.g., HEK293 vs. HeLa) to identify selective toxicity .
- Statistical Validation: Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. Table 2: Example Bioactivity Data Contradiction Analysis
| Assay Type | IC₅₀/CC₅₀ (µM) | Cell Line/Enzyme | Outcome |
|---|---|---|---|
| hCA II Inhibition | 0.45 | Purified enzyme | Potent |
| Cytotoxicity | >50 | HEK293 | Non-toxic |
| hCA IX Inhibition | 12.3 | HeLa | Moderate |
Advanced: What strategies optimize regioselectivity in oxadiazole-pyrrolidine coupling?
Methodological Answer:
- Steric Effects: Bulkier substituents on pyrrolidine (e.g., 2-chlorophenylsulfonyl) direct coupling to the 5-position of oxadiazole .
- Catalyst Screening: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing byproducts (e.g., N- vs. O-alkylation) .
- Solvent Polarity: DMF enhances polar transition-state stabilization, favoring 1,2,4-oxadiazole formation over 1,3,4-isomers .
Key Data:
- Regioselectivity Ratio: 9:1 (5-substituted vs. 3-substituted) under optimized Pd(PPh₃)₄/THF conditions .
Advanced: How does molecular conformation (e.g., dihedral angles) impact pharmacological activity?
Methodological Answer:
- X-Ray Analysis: Planar oxadiazole rings (dihedral angle <5°) enhance π-π stacking with enzyme active sites (e.g., carbonic anhydrase) .
- Hydrogen Bonding: Weak C–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing, correlating with solubility and bioavailability .
- SAR Studies: Substituents altering dihedral angles >30° reduce enzyme inhibition by 50–70% .
Q. Table 3: Conformational vs. Activity Data
| Compound Variant | Dihedral Angle (°) | hCA II IC₅₀ (µM) |
|---|---|---|
| Parent Compound | 80.2 | 0.45 |
| Methyl-Substituted | 45.3 | 1.8 |
| Fluoro-Substituted | 82.5 | 0.49 |
Basic: What pharmacological screening protocols are recommended for this compound?
Methodological Answer:
- Primary Screening:
- Enzyme Inhibition: Fluorescein-based assays for carbonic anhydrase (pH 7.4, 25°C) .
- Antimicrobial Activity: Broth microdilution (MIC against S. aureus, E. coli) .
- Secondary Assays:
- Cytotoxicity: MTT/WST-1 assays (48-hour exposure) .
- ADMET Prediction: SwissADME for logP, bioavailability radar .
Critical Controls:
- Reference Inhibitors: Acetazolamide (hCA) and cisplatin (cytotoxicity) .
Advanced: How can researchers address discrepancies in spectroscopic data interpretation?
Methodological Answer:
- Multi-Technique Validation: Combine NMR (δ 7.2–8.1 ppm for aromatic protons), IR (S=O stretch at 1150–1250 cm⁻¹), and HRMS .
- DFT Calculations: Predict NMR chemical shifts (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to cross-verify experimental data .
- Crystallographic Refinement: Use SHELXL for anisotropic displacement parameters to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
